molecular formula C5H5BrN2OS B6237098 N-(4-bromo-1,3-thiazol-5-yl)acetamide CAS No. 533886-04-3

N-(4-bromo-1,3-thiazol-5-yl)acetamide

Cat. No. B6237098
CAS RN: 533886-04-3
M. Wt: 221.1
InChI Key:
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Description

“N-(4-bromo-1,3-thiazol-5-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of N-(4-bromo-1,3-thiazol-5-yl)acetamide derivatives has been studied in the context of antimicrobial and anticancer drug resistance . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of N-(4-bromo-1,3-thiazol-5-yl)acetamide derivatives was confirmed by their physicochemical properties and spectroanalytical data . The 1H-NMR and 13C-NMR data provided information about the hydrogen and carbon atoms in the molecule . The IR data provided information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(4-bromo-1,3-thiazol-5-yl)acetamide derivatives have been studied . The reactions involve the use of various reagents and conditions to form the desired product .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-bromo-1,3-thiazol-5-yl)acetamide derivatives were confirmed by their physicochemical properties and spectroanalytical data . The data includes information about the hydrogen and carbon atoms in the molecule (from NMR), the functional groups present in the molecule (from IR), and the elemental composition of the molecule (from elemental analysis) .

Future Directions

The future directions for the study of N-(4-bromo-1,3-thiazol-5-yl)acetamide derivatives could involve further exploration of their antimicrobial and anticancer activities . Additionally, molecular docking studies could be carried out to study the binding mode of active compounds with receptor . These compounds have the potential to be used as lead compounds for rational drug designing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-1,3-thiazol-5-yl)acetamide involves the reaction of 4-bromo-1,3-thiazole with acetic anhydride to form N-(4-bromo-1,3-thiazol-5-yl)acetamide.", "Starting Materials": [ "4-bromo-1,3-thiazole", "acetic anhydride", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "To a solution of 4-bromo-1,3-thiazole (1.0 g, 5.5 mmol) in acetic anhydride (5 mL), add sodium acetate (0.6 g, 7.3 mmol) and sulfuric acid (0.1 mL).", "Heat the reaction mixture at 80°C for 2 hours.", "Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Extract the product with ethyl acetate (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain N-(4-bromo-1,3-thiazol-5-yl)acetamide as a white solid (yield: 90%)." ] }

CAS RN

533886-04-3

Product Name

N-(4-bromo-1,3-thiazol-5-yl)acetamide

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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